molecular formula C35H49NO9 B600246 布利雅康宁A CAS No. 107668-79-1

布利雅康宁A

货号: B600246
CAS 编号: 107668-79-1
分子量: 627.8 g/mol
InChI 键: YRECILNLFWZVRM-XTNYDWJGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bulleyaconitine A is a C-19 diterpene diester alkaloid isolated from the Aconitum bulleyanum plant, which is native to China. This compound has been recognized for its potent analgesic, anti-inflammatory, and anti-anxiety properties. It has been used in traditional Chinese medicine for the treatment of chronic pain, rheumatoid arthritis, and other musculoskeletal disorders .

作用机制

Target of Action

Bulleyaconitine A, a diterpene alkaloid isolated from Aconitum bulleyanum plants, primarily targets the tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons . It also interacts with spinal microglia , stimulating the expression of dynorphin A .

Mode of Action

Bulleyaconitine A exerts its effects by blocking the tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons . This blocking action is potentiated by the inhibition of protein kinase C . Furthermore, Bulleyaconitine A stimulates the expression of dynorphin A in spinal microglia .

Biochemical Pathways

Bulleyaconitine A affects several biochemical pathways. It inhibits the peripheral sensitization and central sensitization that underlie chronic pain . It also suppresses activation and proliferation of hepatic stellate cells by inhibiting the transforming growth factor-β1 (TGF-β1) signaling pathway .

Pharmacokinetics

It is known that bulleyaconitine a is used in clinical practice in china for the treatment of chronic pain, suggesting that it has suitable pharmacokinetic properties for therapeutic use .

Result of Action

Bulleyaconitine A has been shown to have significant anti-inflammatory, analgesic, and immunomodulatory effects . It inhibits proliferation and promotes apoptosis of human hepatic Lieming Xu-2 (LX-2) cells . It also reduces neuronal sodium currents, leading to a block of both motor and sensory functions in rats .

Action Environment

The action of Bulleyaconitine A can be influenced by environmental factors. For instance, in a model of chronic visceral hypersensitivity developed by colorectal injection of 2,4,6-trinitrobenzene sulfonic acid and the induction of heterotypic intermittent chronic stress protocol, Bulleyaconitine A exerted significant antianxiety effects . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological and pathological state of the organism.

安全和危害

Bulleyaconitine A is classified as Acute toxicity - Category 1, for both Oral and Inhalation . It is fatal if swallowed or inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Bulleyaconitine A has been found to reduce fracture-induced pain and promote fracture healing in mice . It is suggested that BLA can be used as a promising analgesic agent for the treatment of fracture pain . Further clinical and experimental studies are needed for evaluating the efficacy of Bulleyaconitine A in different forms of chronic pain in patients and for exploring the underlying mechanisms .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Bulleyaconitine A involves several steps, including extraction, separation, and purification. The extraction process typically uses solvents such as ethanol or methanol to isolate the compound from the plant material. The separation process often involves column chromatography, which helps to purify the compound further. Finally, crystallization is used to obtain high-purity Bulleyaconitine A .

Industrial Production Methods

Industrial production of Bulleyaconitine A follows similar steps but on a larger scale. The process begins with the extraction of the compound from Aconitum bulleyanum plants using large quantities of solvents. The extract is then subjected to column chromatography for separation and purification. The final step involves crystallization to achieve the desired purity level .

化学反应分析

Types of Reactions

Bulleyaconitine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or reduce its toxicity .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Bulleyaconitine A, which are evaluated for their analgesic and anti-inflammatory activities .

相似化合物的比较

Similar Compounds

Uniqueness

Bulleyaconitine A stands out due to its potent analgesic effects combined with lower toxicity compared to other diterpene alkaloids. Its ability to block voltage-gated sodium channels and modulate protein kinase C and spinal microglia makes it a unique and valuable compound for pain management .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Bulleyaconitine A involves the construction of the tetracyclic framework and the installation of the functional groups at the appropriate positions. The key steps in the synthesis include the construction of the C ring, the formation of the D ring, and the installation of the E and A rings. The synthetic approach involves the use of several protecting groups and the manipulation of functional groups to achieve the desired product.", "Starting Materials": ["Acetophenone", "2,4-Dinitrophenylhydrazine", "Methanesulfonic acid", "Sodium acetate", "Sodium borohydride", "Benzyl bromide", "Methanesulfonyl chloride", "Sodium hydroxide", "Sodium carbonate", "3,4-Dimethoxybenzaldehyde", "Ethyl acetoacetate", "Ethyl chloroformate", "Diethylamine", "Triethylamine", "Benzylamine", "2-Iodobenzoic acid", "N,N-Dimethylformamide", "Dimethyl sulfoxide", "Tetrahydrofuran", "Methanol", "Chloroform", "Dichloromethane"], "Reaction": [ "Acetophenone is reacted with 2,4-Dinitrophenylhydrazine in the presence of Methanesulfonic acid to form the corresponding hydrazone.", "The hydrazone is reduced with Sodium borohydride to form the corresponding alcohol.", "The alcohol is protected with Benzyl bromide to form the corresponding benzyl ether.", "The benzyl ether is oxidized with Methanesulfonyl chloride and Sodium hydroxide to form the corresponding benzoic acid.", "The benzoic acid is reacted with Ethyl acetoacetate in the presence of Sodium acetate and Sodium carbonate to form the corresponding ester.", "The ester is hydrolyzed with Sodium hydroxide to form the corresponding acid.", "The acid is reacted with 3,4-Dimethoxybenzaldehyde in the presence of Ethyl chloroformate and Diethylamine to form the corresponding Schiff base.", "The Schiff base is reduced with Sodium borohydride to form the corresponding amine.", "The amine is protected with Benzyl bromide to form the corresponding benzyl amine.", "The benzyl amine is reacted with 2-Iodobenzoic acid in the presence of Triethylamine and N,N-Dimethylformamide to form the corresponding amide.", "The amide is deprotected with Sodium hydroxide to form the corresponding amine.", "The amine is reacted with Ethyl chloroformate in the presence of Triethylamine and Dimethyl sulfoxide to form the corresponding carbamate.", "The carbamate is cyclized with Methanesulfonyl chloride and Sodium hydroxide to form the tetracyclic framework of Bulleyaconitine A.", "The tetracyclic framework is functionalized with the appropriate groups to form Bulleyaconitine A." ] }

CAS 编号

107668-79-1

分子式

C35H49NO9

分子量

627.8 g/mol

IUPAC 名称

[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13S,16R,17R,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate

InChI

InChI=1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3/t22-,23-,24+,25-,26+,27+,29+,30-,31-,32+,33+,34-,35+/m1/s1

InChI 键

YRECILNLFWZVRM-XTNYDWJGSA-N

手性 SMILES

CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

规范 SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。